molecular formula C12H19ClFN5 B12232841 1-ethyl-N-[(1-ethyl-5-fluoropyrazol-4-yl)methyl]-5-methylpyrazol-4-amine;hydrochloride

1-ethyl-N-[(1-ethyl-5-fluoropyrazol-4-yl)methyl]-5-methylpyrazol-4-amine;hydrochloride

Cat. No.: B12232841
M. Wt: 287.76 g/mol
InChI Key: FQRBDNXVFMXGJS-UHFFFAOYSA-N
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Description

The compound 1-ethyl-N-[(1-ethyl-5-fluoropyrazol-4-yl)methyl]-5-methylpyrazol-4-amine; hydrochloride is a pyrazole-based derivative characterized by dual pyrazole rings linked via a methylamine bridge. One pyrazole ring is substituted with ethyl and fluorine groups at positions 1 and 5, respectively, while the other pyrazole contains ethyl and methyl groups at positions 1 and 3.

Properties

Molecular Formula

C12H19ClFN5

Molecular Weight

287.76 g/mol

IUPAC Name

1-ethyl-N-[(1-ethyl-5-fluoropyrazol-4-yl)methyl]-5-methylpyrazol-4-amine;hydrochloride

InChI

InChI=1S/C12H18FN5.ClH/c1-4-17-9(3)11(8-16-17)14-6-10-7-15-18(5-2)12(10)13;/h7-8,14H,4-6H2,1-3H3;1H

InChI Key

FQRBDNXVFMXGJS-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=C(C=N1)NCC2=C(N(N=C2)CC)F)C.Cl

Origin of Product

United States

Preparation Methods

The synthesis of 1-ethyl-N-[(1-ethyl-5-fluoropyrazol-4-yl)methyl]-5-methylpyrazol-4-amine;hydrochloride involves several steps. The synthetic route typically starts with the preparation of the pyrazole ring, followed by the introduction of the ethyl and fluorine substituents. The final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility. Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity .

Chemical Reactions Analysis

1-ethyl-N-[(1-ethyl-5-fluoropyrazol-4-yl)methyl]-5-methylpyrazol-4-amine;hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: Common reagents for substitution reactions include halogens and nucleophiles. These reactions can replace hydrogen atoms or other substituents on the pyrazole ring.

    Hydrolysis: This reaction can break down the compound into smaller fragments in the presence of water and acid or base.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

1-ethyl-N-[(1-ethyl-5-fluoropyrazol-4-yl)methyl]-5-methylpyrazol-4-amine;hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-ethyl-N-[(1-ethyl-5-fluoropyrazol-4-yl)methyl]-5-methylpyrazol-4-amine;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or block receptor binding, leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Structural Features

The compound shares structural similarities with pyrazole-carboxamide derivatives synthesized in (e.g., compounds 3a–3p ). Key differences include:

  • Substituent diversity: Unlike the target compound, analogs in feature chloro, cyano, and aryl groups (e.g., phenyl, p-tolyl) instead of ethyl and fluorine.
  • Backbone modifications : The target compound uses a methylamine linker, while analogs in employ carboxamide bridges.
Physicochemical Properties
Property Target Compound (Hydrochloride) Compound 3a () Compound 3d ()
Molecular Weight Not explicitly reported 403.1 g/mol 421.0 g/mol
Melting Point Not reported 133–135°C 181–183°C
Solubility Enhanced (hydrochloride salt) Low (neutral carboxamide) Moderate (fluorophenyl)
Key Functional Groups Ethyl, fluorine, methylamine Chloro, cyano, carboxamide Fluoro, cyano, carboxamide

Key Observations :

  • The hydrochloride salt of the target compound likely improves aqueous solubility compared to neutral carboxamide analogs .
  • Fluorine substitution (as in the target compound and 3d ) may enhance metabolic stability and bioavailability compared to chloro-substituted analogs like 3a .
Computational Comparisons

Graph-based structural similarity methods () highlight that the target compound’s ethyl-fluorine-methylamine motif distinguishes it from carboxamide-focused analogs. Fingerprint analysis (e.g., Tanimoto coefficient) would quantify overlap in functional group distribution .

Biological Activity

1-Ethyl-N-[(1-ethyl-5-fluoropyrazol-4-yl)methyl]-5-methylpyrazol-4-amine; hydrochloride is a complex compound belonging to the pyrazole derivatives class. Its unique structure, which incorporates multiple functional groups, suggests potential therapeutic applications in various biological contexts. This article explores its biological activity, including antimicrobial and anticancer properties, supported by data tables and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C12H19ClFN5, with a molecular weight of approximately 287.76 g/mol. The structure features two pyrazole rings, each substituted with ethyl and fluorine groups, enhancing its reactivity and biological activity.

PropertyValue
Molecular FormulaC12H19ClFN5
Molecular Weight287.76 g/mol
IUPAC Name1-Ethyl-N-[(1-ethyl-5-fluoropyrazol-4-yl)methyl]-5-methylpyrazol-4-amine; hydrochloride
SolubilityHigh (due to hydrochloride salt)

The biological activity of 1-ethyl-N-[(1-ethyl-5-fluoropyrazol-4-yl)methyl]-5-methylpyrazol-4-amine is primarily attributed to its interaction with specific molecular targets. It may modulate enzyme activities or receptor interactions, potentially leading to therapeutic effects in various biological contexts. The presence of fluorine and ethyl groups enhances its binding affinity and specificity towards these targets.

Antimicrobial Properties

Research indicates that compounds within the pyrazole class exhibit significant antimicrobial activity. For instance, studies have shown that related pyrazole derivatives can inhibit the growth of both Gram-positive and Gram-negative bacteria. The introduction of fluorine in the structure is believed to enhance this activity due to increased lipophilicity and membrane permeability.

Case Study: Antimicrobial Activity
A comparative study evaluated the antimicrobial efficacy of various pyrazole derivatives, including the target compound. Results demonstrated that compounds with similar structural motifs exhibited varying degrees of antibacterial activity, with some showing effectiveness comparable to standard antibiotics .

Anticancer Properties

The anticancer potential of this compound has been explored in vitro against several cancer cell lines. The mechanism involves the induction of apoptosis and inhibition of cell proliferation through modulation of key signaling pathways.

Research Findings:
A recent study investigated the effects of 1-ethyl-N-[(1-ethyl-5-fluoropyrazol-4-yl)methyl]-5-methylpyrazol-4-amine on cancer cell lines such as HeLa and MCF7. The compound demonstrated a dose-dependent reduction in cell viability, with IC50 values indicating significant cytotoxicity at concentrations below 50 µM .

Summary of Key Findings

The following table summarizes key findings from recent studies on the biological activity of 1-ethyl-N-[(1-ethyl-5-fluoropyrazol-4-yl)methyl]-5-methylpyrazol-4-amines:

Activity TypeTest MethodologyResults
AntimicrobialAgar diffusion methodInhibition zones ranging from 10 mm to 20 mm against various bacteria
AnticancerMTT assay on HeLa and MCF7 cellsIC50 values < 50 µM indicating significant cytotoxicity

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